molecular formula C25H17F3N4O4 B11273830 3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11273830
M. Wt: 494.4 g/mol
InChI Key: DVUUEJFIKHMLNJ-UHFFFAOYSA-N
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Description

3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, an oxadiazole ring, and a trifluoromethoxyphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced by reacting the quinazoline intermediate with a suitable nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent.

    Attachment of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is typically introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxybenzene derivative reacts with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of phenethyl ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups on the trifluoromethoxyphenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe. Its ability to interact with specific molecular targets can help elucidate biological pathways and mechanisms.

Medicine

In medicine, the compound could be explored for its pharmacological properties. The presence of the quinazoline and oxadiazole rings suggests potential activity against various biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound’s unique properties could be leveraged in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are likely mediated through a combination of these interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core.

    Oxadiazole Derivatives: Compounds such as oxadiazole-based antifungal agents and herbicides.

    Trifluoromethoxyphenyl Compounds: Various pharmaceuticals and agrochemicals that contain the trifluoromethoxyphenyl group.

Uniqueness

What sets 3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione apart is the combination of these three functional groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in other compounds with only one or two of these groups. The trifluoromethoxyphenyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile.

Properties

Molecular Formula

C25H17F3N4O4

Molecular Weight

494.4 g/mol

IUPAC Name

3-(2-phenylethyl)-7-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H17F3N4O4/c26-25(27,28)35-18-9-6-16(7-10-18)21-30-22(36-31-21)17-8-11-19-20(14-17)29-24(34)32(23(19)33)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,29,34)

InChI Key

DVUUEJFIKHMLNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F)NC2=O

Origin of Product

United States

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